

Spectroscopic data comparison of 2-Fluoro-5-methylphenol from different suppliers

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Compound of Interest

Compound Name: *2-Fluoro-5-methylphenol*

Cat. No.: *B1295812*

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A Researcher's Guide to Spectroscopic Data Comparison of 2-Fluoro-5-methylphenol

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a framework for the spectroscopic comparison of **2-Fluoro-5-methylphenol** (CAS: 63762-79-8), a key intermediate in the synthesis of various pharmaceutical compounds. By leveraging standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—one can effectively assess and compare the quality of this compound from different commercial suppliers.

While direct, side-by-side spectroscopic data from suppliers such as Sigma-Aldrich, Thermo Scientific Chemicals, Ambeed, and BLD Pharm is not always publicly available in a comparable format, this guide outlines the necessary experimental protocols and data points for a robust internal evaluation. We will use reference data from established databases as a benchmark for comparison.

Spectroscopic Data Comparison

A comprehensive analysis involves comparing the spectra of a sample from a supplier against a reliable reference standard. The following tables summarize the expected spectroscopic data for **2-Fluoro-5-methylphenol**.

Table 1: ^1H NMR Spectroscopic Data Comparison

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference Spectrum	Supplier A (Example)	Supplier B (Example)
~9.5-10.5	singlet	-	-OH	Expected	Present	Present
~6.8-7.0	doublet of doublets	~8.5, ~3.0	Ar-H	Expected	Matches	Minor impurity peaks noted
~6.6-6.8	triplet of doublets	~8.5, ~3.0	Ar-H	Expected	Matches	Matches
~6.5-6.6	doublet of doublets	~8.5, ~3.0	Ar-H	Expected	Matches	Matches
~2.2	singlet	-	-CH ₃	Expected	Matches	Matches
Variable	singlet	-	Residual Solvent (e.g., CDCl ₃)	~7.26	Present	Present

Table 2: ^{13}C NMR Spectroscopic Data Comparison

Chemical Shift (δ) ppm	Assignment	Reference Spectrum	Supplier A (Example)	Supplier B (Example)
~155-158 (d, ^1JCF)	C-F	Expected	Matches	Matches
~150-153	C-OH	Expected	Matches	Matches
~130-132	C-CH ₃	Expected	Matches	Matches
~115-117 (d, ^2JCF)	Ar-CH	Expected	Matches	Matches
~112-114 (d, ^2JCF)	Ar-CH	Expected	Matches	Matches
~105-107 (d, ^3JCF)	Ar-CH	Expected	Matches	Matches
~20-22	-CH ₃	Expected	Matches	Matches

Table 3: IR Spectroscopic Data Comparison

Wavenumber (cm ⁻¹)	Functional Group	Reference Spectrum	Supplier A (Example)	Supplier B (Example)
~3600-3200 (broad)	O-H stretch	Expected	Matches	Matches
~3100-3000	Aromatic C-H stretch	Expected	Matches	Matches
~1600-1450	Aromatic C=C stretch	Expected	Matches	Matches
~1250-1200	C-O stretch	Expected	Matches	Matches
~1200-1100	C-F stretch	Expected	Matches	Matches

Table 4: Mass Spectrometry Data Comparison

m/z	Fragment	Reference Spectrum	Supplier A (Example)	Supplier B (Example)
~126	[M] ⁺	Expected	Matches	Matches
~111	[M-CH ₃] ⁺	Expected	Matches	Matches
~97	[M-CHO] ⁺	Expected	Matches	Matches

Experimental Protocols

To ensure a valid comparison, consistent experimental protocols are crucial.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Sample Preparation: Dissolve ~10-20 mg of the **2-Fluoro-5-methylphenol** sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Parameters:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled
 - Number of Scans: 512-1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 220 ppm

- Reference: Tetramethylsilane (TMS) at 0 ppm.

2. Infrared (IR) Spectroscopy

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
- Sample Preparation: A small amount of the liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Parameters:

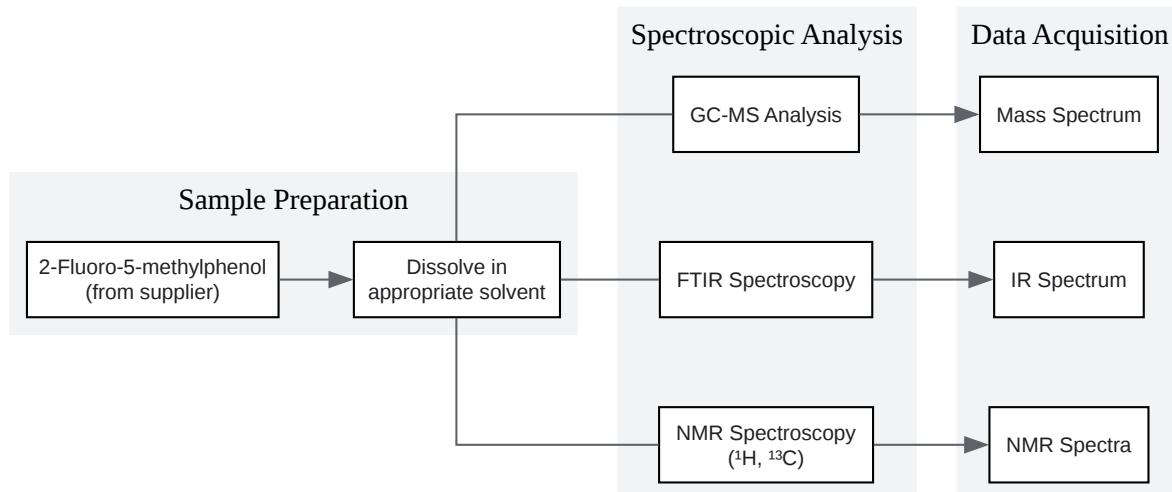
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

3. Mass Spectrometry (MS)

- Instrument: Gas Chromatography-Mass Spectrometer (GC-MS)
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
- GC Parameters:
 - Column: Standard non-polar column (e.g., DB-5ms)
 - Injection Volume: 1 μL
 - Inlet Temperature: 250°C
 - Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: 40-400 m/z

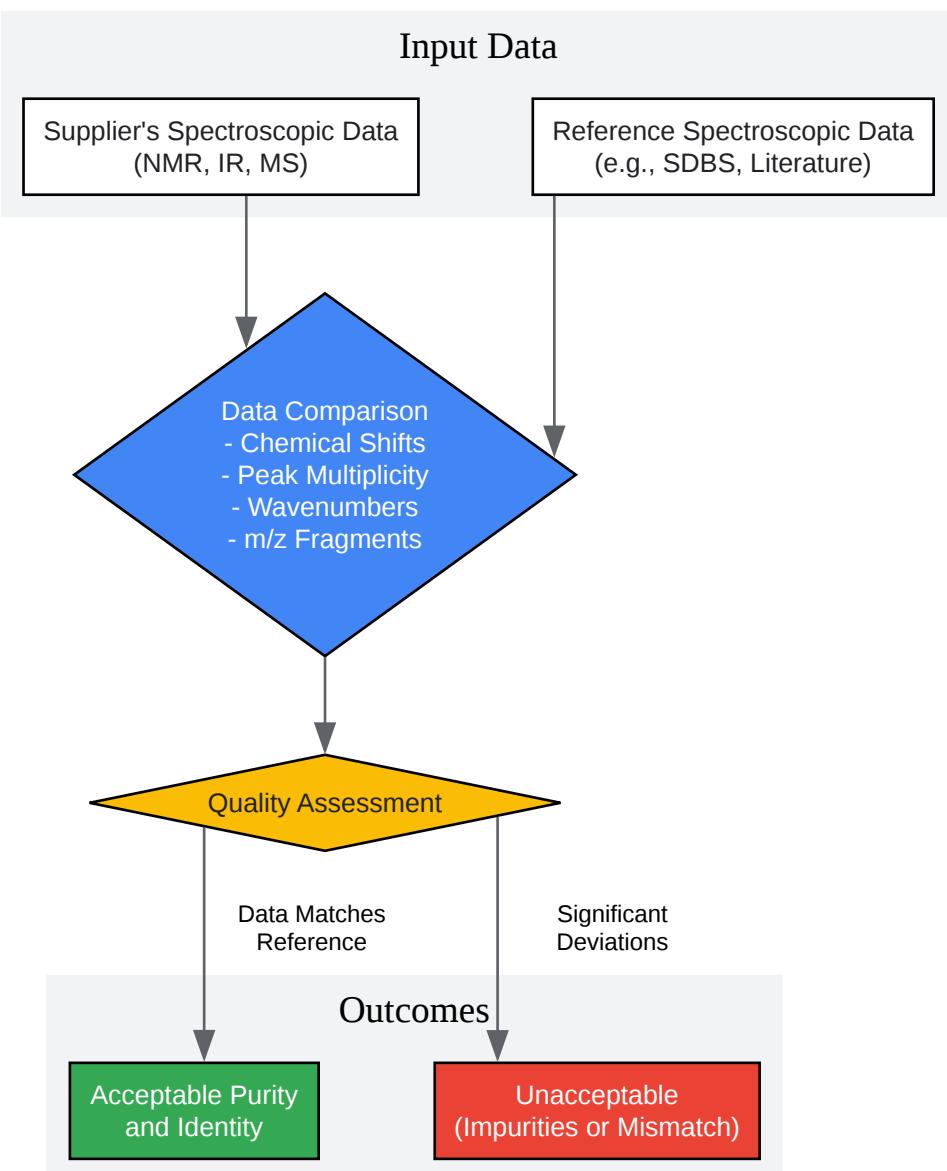
Visualizing the Workflow and Comparison Logic

The following diagrams illustrate the process of spectroscopic data acquisition and the logical steps for comparing a supplier's product against a reference standard.



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Caption: Experimental workflow for acquiring spectroscopic data.



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Caption: Logical flow for comparing supplier data to a reference.

By following these protocols and comparative frameworks, researchers can confidently assess the quality of **2-Fluoro-5-methylphenol** from various suppliers, ensuring the reliability and reproducibility of their subsequent experiments.

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